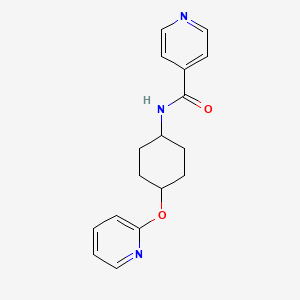

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(13-8-11-18-12-9-13)20-14-4-6-15(7-5-14)22-16-3-1-2-10-19-16/h1-3,8-12,14-15H,4-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGPRNHBOISURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide typically involves the following steps:

-

Formation of the Cyclohexyl Intermediate: : The cyclohexyl ring is functionalized with a pyridin-2-yloxy group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling with Isonicotinamide: : The functionalized cyclohexyl intermediate is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies on pyridine derivatives have demonstrated their effectiveness in targeting specific cancer pathways, such as the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer development. The compound's ability to modulate this pathway suggests it could be a promising lead for developing targeted cancer therapies .

Neuropharmacology

Cognitive Enhancement

Research into similar isonicotinamide derivatives suggests that they may enhance cognitive function. These compounds have been investigated for their neuroprotective effects and ability to improve memory and learning processes. The mechanisms often involve modulation of neurotransmitter systems and neuroinflammation pathways .

Anti-inflammatory Applications

Inflammation Modulation

this compound has been studied for its anti-inflammatory properties. Compounds with similar characteristics have shown efficacy in reducing pro-inflammatory cytokines and mediators in various models of inflammation. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study on Anticancer Activity | Evaluate the anticancer potential of pyridine derivatives | Significant inhibition of SW480 and HCT116 cell lines | Supports further development of targeted therapies for colorectal cancer |

| Neuroprotective Effects | Investigate cognitive enhancement properties | Improved memory retention in animal models | Potential for treating neurodegenerative diseases |

| Anti-inflammatory Properties | Assess modulation of inflammatory responses | Reduction in cytokine levels in animal models | Implications for chronic inflammatory disease management |

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct but functionally analogous compounds (e.g., 7d , 7e , 7h ), enabling indirect comparisons based on shared motifs such as amide linkages, heterocyclic systems, and stereochemical complexity. Below is a detailed analysis:

Structural Features

Key Observations :

- The target compound lacks the pyrimido-pyrimidinone scaffold and peptide-like linkages (e.g., valyl residues) present in 7d, 7e, and 7h .

- Its stereochemical rigidity (1r,4r cyclohexane) contrasts with the cyclopropane and pyrrolidine rings in analogs, which exhibit S/R configurations at multiple chiral centers .

Physicochemical Properties

Key Observations :

- The target compound’s simpler structure may confer higher metabolic stability compared to 7d/7e/7h , which contain hydrolytically labile amide and peptide bonds .

- The shared pyridine/heterocyclic motifs suggest comparable solubility profiles in polar organic solvents (e.g., MeOH, CH2Cl2) .

Analytical Data

While the target compound’s analytical data are absent, the evidence highlights methodologies applicable to its characterization:

- 1H/13C NMR: The cyclohexane protons in the target would exhibit distinct coupling patterns (axial vs. equatorial) at δ ~1.5–4.0 ppm, contrasting with the pyrrolidine (δ ~3.0–4.5 ppm) and pyrimidinone (δ ~7.0–8.5 ppm) signals in 7d/7e/7h .

- Mass Spectrometry : The target’s molecular formula (C17H19N3O2) would yield an exact mass of 297.14 g/mol , significantly lower than 7d/7e (exact mass >800 g/mol) .

- IR Spectroscopy: The target’s amide C=O stretch (~1650–1680 cm⁻¹) would overlap with analogs, but absence of pyrimidinone C=O (~1700 cm⁻¹) would differentiate it .

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles.

Chemical Structure and Properties

The compound features a cyclohexyl moiety substituted with a pyridine group and an isonicotinamide functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 270.33 g/mol. The specific stereochemistry at the cyclohexyl position is crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets the CDK6 kinase, which plays a significant role in cell cycle regulation.

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, IC values have been reported as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples compared to controls .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Inhibition of proliferation |

| MCF-7 | 17.02 | Induction of apoptosis |

| Non-cancer MCF10A | 11.73 | Selectivity towards cancer cells |

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting potential for therapeutic use with reduced side effects .

In Vivo Studies

In vivo efficacy has been evaluated using mouse models:

- Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant reduction in tumor size and metastasis compared to untreated controls .

- Safety Profile : A subacute toxicity study showed that doses up to 40 mg/kg were well tolerated without significant adverse effects on body weight or organ function .

Q & A

Q. What are the optimal synthetic routes for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide, and how do reaction conditions influence stereochemical outcomes?

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?

Q. What computational methods are recommended for predicting the binding affinity of this compound to target proteins?

Q. How do solvent polarity and pH impact the stability of this compound during storage?

- Methodological Answer : Stability studies using accelerated degradation conditions (40°C/75% RH) show that polar aprotic solvents (e.g., DMSO) enhance solubility but may promote hydrolysis at pH < 5.0. Use lyophilization for long-term storage in amber vials under nitrogen. Monitor degradation via LC-MS, identifying major impurities (e.g., cyclohexanol derivatives from ester cleavage) .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer : Avoid high temperatures (>60°C) and protic solvents (e.g., methanol) during amide coupling. Use coupling agents like HATU or DCC with 1-hydroxybenzotriazole (HOBt) to minimize epimerization. For chromatographic purification, employ silica gel with 1–2% triethylamine to suppress acid-catalyzed racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.